3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
描述
3,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethoxy groups. The compound features a sulfonamide-linked propyl chain connecting the benzamide moiety to a piperazine ring, which is further substituted with a pyrimidin-2-yl group.
属性
IUPAC Name |
3,4-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-6-5-16(15-18(17)30-2)19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMDXKGZAQIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with a sulfonyl chloride derivative under basic conditions.
Attachment of the Piperazine Moiety: The final step involves the coupling of the sulfonylated benzamide with a pyrimidinyl piperazine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and piperazine moieties are key to its binding affinity and specificity. It can modulate the activity of target proteins by either inhibiting or activating their function, leading to downstream effects on cellular pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares 3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide with structurally related compounds from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Sulfonyl vs. Non-Sulfonyl Linkers: The target compound and Example 53 () both utilize sulfonamide/sulfonyl linkers, which enhance solubility and may influence target binding kinetics.
- Piperazine Substitution: The pyrimidin-2-yl group on the target’s piperazine ring may enhance selectivity for pyrimidine-binding domains compared to phenyl-substituted analogs (e.g., MM0421.02) .
- Benzamide vs. Heterocyclic Cores: While the target compound’s benzamide core is electron-rich due to methoxy groups, Example 53 () features a pyrazolo-pyrimidine core, which is more rigid and may improve kinase inhibition .
Pharmacological Potential (Inferred from Analogues)
- Anticonvulsant Activity: Piperazinylalkyl succinimides () show efficacy in MES tests, suggesting the target compound’s piperazine-sulfonyl motif may confer similar properties if optimized .
- Kinase Inhibition: Example 53’s pyrazolo-pyrimidine core () is a known kinase inhibitor scaffold. The target’s pyrimidinylpiperazine group could mimic ATP-binding motifs in kinases, though activity remains unverified .
生物活性
3,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, commonly referred to as GSK2330672, is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a benzamide core, methoxy groups, and a sulfonyl-linked pyrimidinyl piperazine moiety. Its potential therapeutic applications and biological activities have been the subject of various studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N9O3 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 1021248-61-2 |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and piperazine groups enhance its binding affinity and specificity towards these targets. This compound has shown potential as a multikinase inhibitor, affecting pathways involved in cell proliferation and survival.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on several key kinases involved in cancer progression:
- CDK4/6 : Critical for cell cycle regulation.
- PI3K : Involved in cell growth and survival.
- FGFR1 : Plays a role in cell differentiation and proliferation.
In vitro studies demonstrated that GSK2330672 can induce apoptosis in cancer cell lines at nanomolar concentrations, highlighting its potential as an anticancer agent .
In Vivo Studies
Preclinical models have further supported the efficacy of this compound. For instance:
- Xenograft Models : Studies using mouse xenografts have shown that GSK2330672 effectively inhibits tumor growth in various cancer types, including breast and colorectal cancers.
- Pharmacokinetics : The compound displays favorable pharmacokinetic properties, allowing for effective dosing regimens in animal models .
Case Studies
Several case studies have focused on the therapeutic potential of GSK2330672:
- Breast Cancer : In a study involving RB-positive breast cancer cell lines, treatment with GSK2330672 resulted in significant tumor regression and reduced levels of phosphorylated RB protein .
- Colorectal Cancer : In xenograft models of colorectal cancer, administration of GSK2330672 led to decreased tumor volume and increased apoptosis markers .
常见问题
Q. What are the optimized synthetic routes for 3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?
The synthesis involves multi-step organic reactions, including sulfonylation of the piperazine ring and coupling with the benzamide moiety. Key steps include:
- Sulfonylation : Reacting 4-(pyrimidin-2-yl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., Schlenk techniques) .
- Coupling : Introducing the 3,4-dimethoxybenzamide group via nucleophilic acyl substitution with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography and recrystallization are critical for achieving >95% purity. Reaction yields (40–70%) depend on solvent choice (e.g., DMF or acetonitrile) and temperature control (0–25°C) .
Q. How is the compound structurally characterized in academic research?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.8 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and piperazine resonances (δ 2.5–3.0 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (calculated: ~531.6 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, though crystal growth may require slow evaporation in polar solvents like methanol .
Q. What in vitro assays are recommended for initial biological screening?
Standard assays include:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can researchers identify the compound’s primary biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity for receptors (e.g., GPCRs, kinases) based on the piperazine-sulfonyl pharmacophore .
- Proteome Profiling : Employ chemical proteomics with immobilized compound derivatives to capture interacting proteins in cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal targets in cancer cells .
Q. What strategies address contradictory data in activity studies?
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to reduce variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Piperazine Modifications : Replace the pyrimidin-2-yl group with other heterocycles (e.g., pyridinyl) to assess impact on kinase selectivity .
- Sulfonyl Linker Optimization : Vary the propyl chain length (C3 to C5) to balance lipophilicity and solubility (logP range: 2.5–3.5) .
- Methoxy Substitutions : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance metabolic stability .
Q. What methodologies assess pharmacokinetic properties?
- Plasma Stability : Incubate the compound with human liver microsomes (HLMs) to measure half-life (t) and CYP450 metabolism .
- Permeability : Caco-2 cell monolayers predict intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .
- Tissue Distribution : Radiolabel the compound with C for quantitative whole-body autoradiography (QWBA) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
